molecular formula C6H13N B6203587 2-ethyl-2-methylazetidine CAS No. 103564-11-0

2-ethyl-2-methylazetidine

Cat. No.: B6203587
CAS No.: 103564-11-0
M. Wt: 99.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methylazetidine is a four-membered nitrogen-containing heterocycle. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity. This compound has the molecular formula C6H13N and a molecular weight of 99.17 g/mol . Azetidines, including this compound, are of interest due to their applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

2-Ethyl-2-methylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methylazetidine is unique due to the presence of both ethyl and methyl groups on the azetidine ring.

Properties

CAS No.

103564-11-0

Molecular Formula

C6H13N

Molecular Weight

99.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.